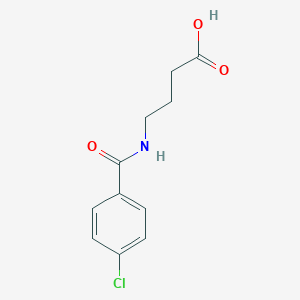

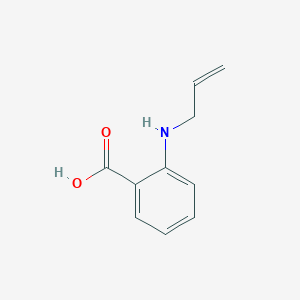

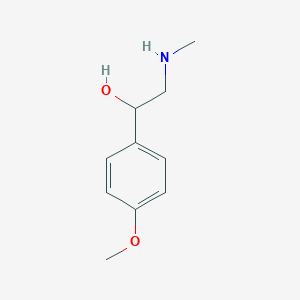

![molecular formula C10H17NO3 B182134 tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate CAS No. 114676-79-8](/img/structure/B182134.png)

tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate” is a chemical compound with the molecular formula C10H17NO3 . It has an average mass of 199.247 Da and a monoisotopic mass of 199.120850 Da .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a bicyclic system with a tert-butyl carboxylate group attached . More detailed structural analysis would require experimental techniques such as X-ray crystallography.Scientific Research Applications

Synthesis and Molecular Structure

Synthesis and Characterization : tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate has been synthesized and characterized in various studies. For instance, Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate as a cyclic amino acid ester, characterizing it using NMR spectroscopy and mass spectrometry. The molecular structure was further analyzed using X-ray diffraction, revealing a bicyclo[2.2.2]octane structure including a lactone moiety and a piperidine ring (Moriguchi et al., 2014).

Chiral Compound Synthesis : Another study by Moriguchi et al. (2014) focused on synthesizing the chiral version of this compound, highlighting its potential in creating cyclic amino acid esters without using chiral catalysts or chromatography. This approach led to the detailed structure determination of the chiral compound (Moriguchi et al., 2014).

Chemical Transformations and Applications

Glutamic Acid Analogue Synthesis : Hart and Rapoport (1999) reported the synthesis of a glutamic acid analogue from L-serine, using this compound. This study illustrates the compound's role in synthesizing biochemically significant analogues (Hart & Rapoport, 1999).

Piperidine Derivative Synthesis : Moskalenko and Boev (2014) utilized this compound in the synthesis of piperidine derivatives fused to a tetrahydrofuran ring, showing its application in creating structurally diverse molecules (Moskalenko & Boev, 2014).

Pharmaceutical and Medicinal Applications

Medicinal Chemistry Modules : Kou et al. (2017) synthesized morpholine amino acids using this compound as a scaffold, highlighting its potential in medicinal chemistry to modulate drug candidates' properties (Kou et al., 2017).

Constrained β-Amino Acid Precursors : Krow et al. (2016) described the regioselective introduction and transformation of substituents in related azabicycles, underlining the compound's role as a precursor to constrained β-amino acids for oligomer formation with specific secondary structures (Krow et al., 2016).

properties

IUPAC Name |

tert-butyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-10(2,3)14-9(12)11-5-8-4-7(11)6-13-8/h7-8H,4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UETGVFOVBKMLPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CC1CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00556138 |

Source

|

| Record name | tert-Butyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

114676-79-8 |

Source

|

| Record name | tert-Butyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

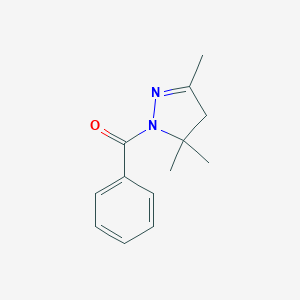

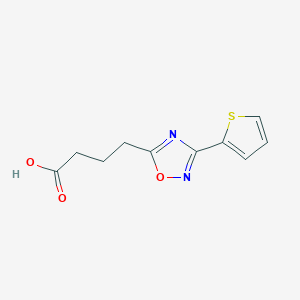

![6-Methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B182053.png)

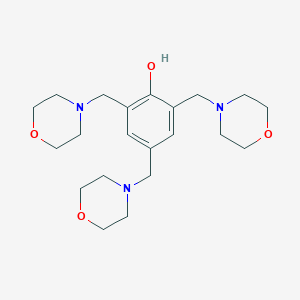

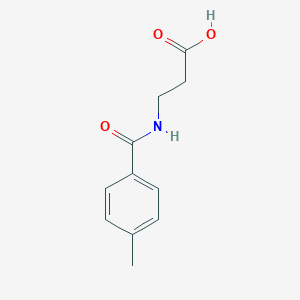

![5-Allylsulfanyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B182065.png)

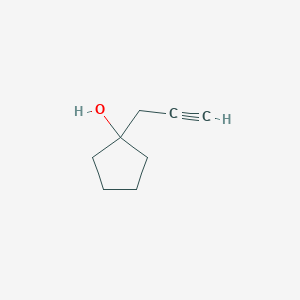

![(S)-4-Ethyl-4-hydroxy-8-methoxy-3-oxo-3,4-dihydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid propyl ester](/img/structure/B182066.png)